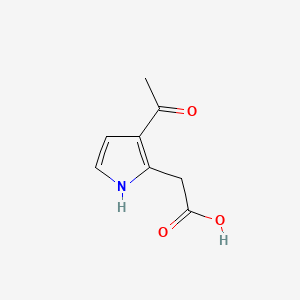

(3-Acetyl-1H-pyrrol-2-yl)acetic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-(3-acetyl-1H-pyrrol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5(10)6-2-3-9-7(6)4-8(11)12/h2-3,9H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSVTHHYFYCGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(NC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665908 | |

| Record name | (3-Acetyl-1H-pyrrol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153602-58-5 | |

| Record name | (3-Acetyl-1H-pyrrol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Acetyl 1h Pyrrol 2 Yl Acetic Acid

Functionalization of Pre-formed Pyrrole (B145914) Rings

Introduction of the Acetic Acid Moiety onto Acetylated Pyrroles

The synthesis of (3-Acetyl-1H-pyrrol-2-yl)acetic acid logically begins with a pre-functionalized pyrrole ring, specifically a 3-acetylpyrrole (B85711) precursor. The primary challenge then becomes the regioselective introduction of a two-carbon acetic acid side chain at the C-2 position of the pyrrole nucleus. Several synthetic routes can be envisioned for this transformation, primarily involving the creation of a carbon-carbon bond at the desired position.

One common strategy involves the Vilsmeier-Haack or Friedel-Crafts acylation to introduce a glyoxyloyl group (-COCHO) or a haloacetyl group (-COCH₂X) at the C-2 position, which can then be subjected to further chemical modification. For instance, the haloacetylated pyrrole can undergo reaction with cyanide followed by hydrolysis to yield the desired acetic acid.

A more direct and modern approach involves the reaction of a suitable pyrrole derivative with reagents that can directly install the acetic acid or a precursor moiety. A notable method includes the reaction of pyrroles with β-nitroacrylates under heterogeneous conditions to form pyrrole-2-acetic acid derivatives. rsc.org Another sophisticated technique facilitates the introduction of two substituents onto an acetic acid synthetic equivalent, which then reacts with nucleophiles like pyrroles. rsc.org This process uses a highly electrophilic species that allows for the sequential nucleophilic addition of different groups, ultimately leading to α-substituted acetic acid derivatives after hydrolysis and decarboxylation. rsc.org

Research has also demonstrated the synthesis of 1,3,5-trisubstituted (pyrrol-2-yl)acetic acid esters through a one-pot reaction involving the Lewis acid-catalyzed reaction of specific hexenynoates with sulfonamides or carbamates, leading to the formation of the pyrrole ring with the acetic acid ester group already in place at the C-2 position. nih.gov

Regioselective Functionalization Techniques

Achieving the desired 2,3-substitution pattern on the pyrrole ring requires precise control over the reaction's regioselectivity. The inherent electronic properties of the pyrrole ring typically favor electrophilic substitution at the C-2 position due to the greater stabilization of the cationic intermediate (arenium ion) through resonance. uop.edu.pk However, the presence of an acetyl group at the C-3 position, which is an electron-withdrawing group, deactivates the pyrrole ring towards electrophilic attack and can influence the position of subsequent functionalization.

To ensure the acetic acid moiety is introduced specifically at the C-2 position, several strategies are employed:

Directing Effects: While the C-2 position is intrinsically the most reactive, synthetic strategies often rely on the nucleophilic character of the pyrrole ring attacking an electrophile. The regioselectivity of this attack can be guided by the steric and electronic environment of the pyrrole.

Use of Protecting Groups: In multi-step syntheses, the nitrogen of the pyrrole ring is often protected (e.g., with a tosyl group) to prevent side reactions and to influence the regiochemical outcome of subsequent steps. wikipedia.org The choice of protecting group can be critical for directing functionalization to the desired carbon atom.

Metal-Catalyzed Cross-Coupling: Modern synthetic methods often utilize transition metal catalysis to achieve high regioselectivity. For example, a pre-functionalized pyrrole (e.g., a 2-halopyrrole) can be coupled with a reagent containing the acetic acid synthon using a palladium or copper catalyst.

One-Pot Tandem Reactions: Complex, highly substituted pyrroles can be constructed with high regioselectivity through tandem reactions where multiple bonds are formed in a single pot. For instance, Rh(II) and Pd(0) catalyzed processes can assemble multisubstituted 2-acylpyrroles from simpler starting materials in a highly controlled manner. researchgate.net Similarly, Ru-catalyzed three-component reactions have been developed for the regioselective alkylarylation of vinylarenes, demonstrating the power of catalysis in controlling reaction site. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield of this compound while minimizing the formation of unwanted isomers and byproducts. This involves the careful selection of solvents, temperature, and catalysts.

Solvent Effects and Temperature Control

The choice of solvent can dramatically influence the reaction rate, yield, and selectivity by affecting the solubility of reactants, stabilizing transition states, and, in some cases, participating in the reaction mechanism.

Solvent Polarity: For many pyrrole functionalization reactions, polar aprotic solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or dimethylformamide (DMF) are used. These solvents can dissolve the ionic intermediates and reagents without interfering with the reaction.

Protic Solvents: In some cases, protic solvents like acetic acid or ethanol (B145695) are employed. Acetic acid can act as both a solvent and a catalyst, particularly in acylation or condensation reactions. uop.edu.pknih.gov

Temperature: Temperature control is critical. Friedel-Crafts acylation of pyrrole, for example, can be performed with acetic anhydride (B1165640) at high temperatures (250°C) without a catalyst. uop.edu.pk However, many modern catalytic reactions are performed at lower temperatures to improve selectivity and prevent the degradation of sensitive starting materials or products. Low-temperature nitration of pyrrole is necessary to obtain the 2-nitro derivative selectively. uop.edu.pk

| Parameter | Effect on Synthesis | Example Application |

| Solvent | Influences reactant solubility, stabilizes transition states, can act as a catalyst. | Acetic acid used as a solvent and catalyst in one-pot pyrazole (B372694) synthesis. nih.gov |

| Temperature | Affects reaction rate and selectivity; high temperatures can lead to side products or decomposition. | Pyrrole acetylation with acetic anhydride occurs at 250°C. uop.edu.pk |

| Concentration | Can impact reaction kinetics and the formation of dimeric or polymeric byproducts. | Gradual addition of reagents is used to maintain low concentrations and improve selectivity. google.com |

Catalytic Systems in Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations that would otherwise be difficult or impossible. The synthesis of substituted pyrroles often relies on various catalytic systems.

Lewis Acids: Lewis acids like aluminum chloride (in Friedel-Crafts reactions) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are used to activate electrophiles. TMSOTf has been effectively used in the synthesis of (pyrrol-2-yl)acetic acid esters. nih.gov

Transition Metals: Palladium, rhodium, copper, and ruthenium catalysts are widely used. Copper(II) acetate (B1210297) (Cu(OAc)₂) combined with a base like potassium acetate (KOAc) can catalyze the oxidative cyclization of enamino esters to produce substituted pyrroles in high yields. researchgate.net Rhodium(II) and Palladium(0) systems have been used in one-pot tandem approaches to synthesize 2-acylpyrroles. researchgate.net

Phase Transfer Catalysts: These catalysts are used in biphasic systems (e.g., water and an organic solvent) to shuttle a reactant from one phase to another, thereby facilitating the reaction. They have been mentioned in patent literature for the synthesis of 1H-pyrrol-2-acetic acid esters. google.com

| Catalytic System | Type of Reaction | Advantage |

| Lewis Acids (e.g., TMSOTf) | SN1 and Michael Addition | Enables one-pot synthesis of highly substituted pyrrole acetic acid esters. nih.gov |

| Cu(OAc)₂ / KOAc | Oxidative Cyclization | Good to high yields (up to 93%) for substituted pyrrole derivatives. researchgate.net |

| Rh(II) / Pd(0) | Tandem OH-Insertion/Cyclization | Highly regioselective, one-pot synthesis of multisubstituted NH pyrroles. researchgate.net |

| Ru-catalysis | C-H Bond Functionalization | Exquisite regioselectivity under redox-neutral conditions. nih.gov |

Green Chemistry Approaches in Synthetic Pathways

In line with the principles of sustainable development, green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating methods. nih.govhumanjournals.com This technique is particularly effective for N-acetylation reactions. humanjournals.com

Aqueous Media: Performing reactions in water instead of volatile organic solvents is a key green chemistry principle. Eco-friendly aqueous approaches have been developed for C-C bond formation in the synthesis of heterocyclic compounds. nih.gov

Heterogeneous Catalysis: Using solid-supported or heterogeneous catalysts simplifies product purification, as the catalyst can be removed by simple filtration and often reused. A fully heterogeneous protocol for synthesizing pyrrole-2-acetic acid derivatives has been reported. rsc.org

Continuous-Flow Synthesis: Flow chemistry involves pumping reagents through a reactor where they mix and react. This method offers superior control over reaction parameters like temperature and pressure, allows for the safe handling of hazardous intermediates, and can lead to higher yields and purity compared to batch processes. chemrxiv.org It represents a sustainable and efficient methodology for constructing 1,2,4-triazoles and could be applied to pyrrole synthesis. chemrxiv.org

| Green Approach | Principle | Benefit |

| Microwave Irradiation | Alternative energy source | Reduced reaction times, enhanced yields. nih.gov |

| Aqueous Synthesis | Use of environmentally benign solvent | Reduces use of volatile organic compounds (VOCs). nih.gov |

| Heterogeneous Catalysis | Easily separable catalyst | Simplifies purification, allows for catalyst recycling. rsc.org |

| Continuous-Flow Processing | Controlled reaction environment | Enhanced safety, higher yields, improved scalability. chemrxiv.org |

Mechanistic Investigations and Reaction Pathways

Reaction Mechanism Elucidation through Kinetic Studies

Kinetic studies are crucial for elucidating reaction mechanisms, and in the context of the Paal-Knorr synthesis, they have provided significant insights into the rate-determining steps and the nature of intermediates. Generally, the reaction is conducted under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the reaction. organic-chemistry.org

For the synthesis of (3-Acetyl-1H-pyrrol-2-yl)acetic acid, the reaction would involve the condensation of the unsymmetrical 1,4-dicarbonyl compound, 3-acetyl-4-oxohexanedioic acid, with an amine. The presence of electron-withdrawing groups, such as the acetyl group, can influence the rate of cyclization. Studies on substituted 1,4-dicarbonyls have shown that electron-withdrawing groups can impact the nucleophilicity of the initially formed hemiaminal and the subsequent dehydration steps. For instance, research on aryl-substituted systems has indicated that a p-nitrophenyl group, which is strongly electron-withdrawing, increases the rate of cyclization when compared to a methoxy-substituted phenyl group. organic-chemistry.org This suggests that the acetyl group in the precursor to this compound would likely influence the reaction kinetics.

In-situ Fourier transform infrared (FTIR) spectroscopy has been utilized to study the kinetics of Paal-Knorr reactions, allowing for the identification and quantification of reactants, products, and even transient intermediates like hemiaminals. nih.gov Such studies have enabled the development of kinetic models and the calculation of rate parameters for the rate-limiting steps. nih.gov While no specific kinetic data for the formation of this compound is available, the following table presents hypothetical kinetic parameters that could be investigated to understand the influence of the substituents.

Hypothetical Kinetic Parameters for Investigation

| Parameter | Description | Expected Influence of Acetyl Group |

|---|---|---|

| k1 | Rate constant for hemiaminal formation at the C4-keto group | Increased due to electronic activation |

| k-1 | Rate constant for the reverse of hemiaminal formation at C4 | Dependent on hemiaminal stability |

| k2 | Rate constant for hemiaminal formation at the acetyl carbonyl | Sterically hindered, likely slower |

| k-2 | Rate constant for the reverse of hemiaminal formation at the acetyl | Dependent on hemiaminal stability |

| kcycl | Rate constant for the intramolecular cyclization | Influenced by electronic effects |

Transition State Analysis in Pyrrole (B145914) Ring Formation

Computational studies, particularly using density functional theory (DFT), have been instrumental in analyzing the transition states of the Paal-Knorr reaction. rgmcet.edu.in These studies have largely supported a mechanism involving the formation of a hemiaminal intermediate, followed by a cyclization and dehydration sequence, as being energetically more favorable than a pathway involving an initial enamine formation. rgmcet.edu.in

For the formation of this compound from the unsymmetrical 3-acetyl-4-oxohexanedioic acid, there are two potential initial points of attack by the amine, leading to two different hemiaminal intermediates. The relative energies of the transition states for the formation of these hemiaminals and their subsequent cyclization would determine the regiochemical outcome of the reaction.

The table below outlines key aspects that a transition state analysis for the synthesis of this compound would need to address.

Focus of Transition State Analysis

| Aspect | Description |

|---|---|

| Hemiaminal Formation | Calculation of the activation energies for the formation of the two possible hemiaminal intermediates to determine the kinetically favored initial adduct. |

| Cyclization | Analysis of the transition state geometries and energies for the intramolecular cyclization of each hemiaminal to determine the preferred cyclization pathway. |

| Dehydration | Investigation of the transition states for the sequential dehydration steps leading to the aromatic pyrrole ring. |

| Solvent Effects | Modeling the influence of the solvent on the energies of intermediates and transition states. |

Understanding Regioselectivity and Stereoselectivity in Derivatization

The synthesis of this compound from an unsymmetrical 1,4-dicarbonyl precursor inherently raises the question of regioselectivity. The initial nucleophilic attack of the amine can occur at either of the two non-equivalent carbonyl groups of 3-acetyl-4-oxohexanedioic acid. The regiochemical outcome is governed by a combination of steric and electronic factors.

Electronic Effects: The acetyl carbonyl is electronically more activated towards nucleophilic attack than the ketone carbonyl at the 4-position due to the presence of the adjacent electron-withdrawing acetyl group. However, this is counterbalanced by the presence of the carboxylic acid group.

Steric Effects: The acetyl carbonyl is sterically more hindered than the ketone carbonyl, which might favor attack at the less hindered site.

The interplay of these factors determines which of the two possible regioisomeric pyrroles is formed. While general principles suggest that less sterically hindered carbonyls are often attacked preferentially, the electronic activation by the acetyl group could lead to a mixture of products or favor the formation of the desired isomer under specific reaction conditions. The regioselective synthesis of substituted pyrroles is a well-explored area, with various strategies developed to control the outcome. researchgate.netresearchgate.netnih.gov

Stereoselectivity is not a factor in the formation of the aromatic pyrrole ring itself. However, if the acetic acid side chain were to be further derivatized, for instance, through reactions involving the alpha-carbon, the potential for creating a stereocenter would arise. In such cases, the stereochemical outcome would depend on the nature of the reagents and the reaction conditions employed.

Role of Intermediates in Synthetic Pathways to this compound

The Paal-Knorr reaction is known to proceed through a series of intermediates. The most critical of these is the hemiaminal , formed from the initial addition of the amine to one of the carbonyl groups. wikipedia.orgnih.gov The existence of hemiaminal intermediates has been supported by kinetic studies and computational analysis. organic-chemistry.orgrgmcet.edu.in In the synthesis of this compound, two initial hemiaminal intermediates are possible.

Following the initial hemiaminal formation, a second intramolecular nucleophilic attack by the nitrogen atom onto the remaining carbonyl group leads to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org This intermediate is typically unstable and readily undergoes dehydration to form the aromatic pyrrole ring. The dehydration likely proceeds in a stepwise manner, involving the formation of a dihydro-1H-pyrrol-2-ol, which then eliminates the second molecule of water to yield the final pyrrole product.

The identification and characterization of these transient intermediates can be challenging but have been achieved in some cases through techniques like NMR spectroscopy under specific conditions or by trapping experiments. acs.orgnih.gov

Key Intermediates in the Hypothetical Synthesis

| Intermediate | Structure | Role in the Reaction Pathway |

|---|---|---|

| Hemiaminal (Isomer 1) | Formed by attack at the C4-keto group | Precursor to one regioisomeric pyrrole |

| Hemiaminal (Isomer 2) | Formed by attack at the acetyl carbonyl | Precursor to the other regioisomeric pyrrole |

| 2,5-Dihydroxytetrahydropyrrole | Cyclic intermediate | Precursor to the final dehydration steps |

Exploration of Competing Reaction Pathways

In the synthesis of a functionally rich molecule like this compound, several competing reaction pathways can diminish the yield of the desired product. The starting material, 3-acetyl-4-oxohexanedioic acid, possesses multiple reactive functional groups that can lead to side reactions under the conditions of the Paal-Knorr synthesis.

One significant competing pathway is intramolecular condensation of the 1,4-dicarbonyl compound itself, without the involvement of the amine. This could lead to the formation of five- or six-membered carbocyclic rings through aldol-type reactions, especially under acidic or basic conditions.

Another important consideration is the potential for decarboxylation of the starting material or the pyrrole product. The starting dicarbonyl, 3-acetyl-4-oxohexanedioic acid, is a β-keto acid derivative, which can be prone to decarboxylation upon heating. Similarly, the final product, this compound, is a pyrrole-2-carboxylic acid derivative. Pyrrole-2-carboxylic acids are known to undergo decarboxylation, often under acidic conditions, although the stability can vary depending on the other substituents on the pyrrole ring.

Furthermore, if the reaction is not carefully controlled, polymerization or the formation of other complex mixtures can occur, particularly under harsh acidic or thermal conditions. rgmcet.edu.in The choice of reaction conditions, including temperature, pH, and solvent, is therefore critical to maximize the yield of this compound while minimizing these competing pathways. polimi.it

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of "(3-Acetyl-1H-pyrrol-2-yl)acetic acid" in solution. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

Based on the analysis of related structures, such as pyrrole-2-acetic acid and N-acetylpyrrole, a set of predicted ¹H and ¹³C NMR chemical shifts for the target molecule in a common deuterated solvent like DMSO-d₆ is presented below. nih.govnih.gov The pyrrole (B145914) ring protons (H-4, H-5) and the methylene (B1212753) protons of the acetic acid group are expected in distinct regions of the ¹H spectrum, while the carbonyl carbons of the acetyl and carboxylic acid groups would be significantly downfield in the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and may vary from experimental results.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| NH (Pyrrole) | ~11.0 - 12.0 | - |

| COOH | ~12.0 - 12.5 | ~172 - 174 |

| H-4 (Pyrrole) | ~6.8 - 7.0 | ~118 - 120 |

| H-5 (Pyrrole) | ~6.0 - 6.2 | ~108 - 110 |

| CH₂ (Acetic Acid) | ~3.6 - 3.8 | ~30 - 35 |

| CH₃ (Acetyl) | ~2.3 - 2.5 | ~27 - 29 |

| C-2 (Pyrrole) | - | ~125 - 128 |

| C-3 (Pyrrole) | - | ~130 - 133 |

| C-4 (Pyrrole) | - | ~118 - 120 |

| C-5 (Pyrrole) | - | ~108 - 110 |

| C=O (Acetyl) | - | ~192 - 195 |

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular framework. youtube.comsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two or three bonds. sdsu.edu For "this compound," a key correlation would be observed between the H-4 and H-5 protons of the pyrrole ring, confirming their adjacency. No cross-peaks would be expected for the acetyl (CH₃) or methylene (CH₂) protons with other protons, as they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). youtube.com It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the signal at ~3.7 ppm to the acetic acid methylene carbon and the signal at ~2.4 ppm to the acetyl methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is vital for assembling the molecular skeleton. sdsu.eduyoutube.com Key HMBC correlations would include:

The acetyl methyl protons (CH₃) to the acetyl carbonyl carbon (C=O) and to C-3 and C-4 of the pyrrole ring.

The methylene protons (CH₂) of the acetic acid group to their own carboxyl carbon (COOH), and to C-2 and C-3 of the pyrrole ring.

The pyrrole N-H proton to carbons C-2 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding. It is particularly useful for conformational analysis. A NOESY spectrum could show a spatial relationship between the methylene (CH₂) protons and the N-H proton of the pyrrole, helping to define the preferred orientation of the acetic acid side chain relative to the ring.

Solid-State NMR (ssNMR) provides structural information on the compound in its crystalline or amorphous solid form. This technique is highly sensitive to the local environment and can distinguish between different crystalline forms (polymorphs) or non-equivalent molecules within the crystal's asymmetric unit. For "this compound," ssNMR could be employed to study the hydrogen bonding network, particularly the interactions involving the carboxylic acid and the pyrrole N-H group, which dictate the packing in the solid state. researchgate.net

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise data on bond lengths, bond angles, and torsional angles. While a specific crystal structure for "this compound" is not publicly documented, analysis of related pyrrole derivatives allows for a prediction of its key structural features. researchgate.netnih.govresearchgate.net

X-ray analysis would confirm the planarity of the five-membered pyrrole ring. A critical aspect of the structure would be the conformation of the acetyl and acetic acid substituents relative to the ring. It is expected that the molecule would form hydrogen-bonded dimers in the crystal lattice through its carboxylic acid groups, a common motif for carboxylic acids. researchgate.net Furthermore, intermolecular hydrogen bonds involving the pyrrole N-H donor and the acetyl or carboxyl oxygen acceptors would likely contribute to a stable, three-dimensional supramolecular architecture. nih.govresearchgate.net

Table 2: Predicted Key Crystallographic Parameters for this compound (Note: These are parameters that would be determined from an X-ray diffraction experiment.)

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the repeating unit |

| Bond Lengths & Angles | Precise values for all bonds and angles |

| Torsion Angles | Conformation of substituents (acetyl, acetic acid) |

| Hydrogen Bond Geometry | Distances and angles of N-H···O and O-H···O bonds |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of "this compound" is expected to show several characteristic absorption bands. A very broad absorption centered around 3000 cm⁻¹ would be indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. libretexts.org The N-H stretch of the pyrrole ring would appear as a sharper band around 3300-3400 cm⁻¹. The carbonyl (C=O) stretching region would be particularly informative, with two distinct peaks: one for the acetyl ketone around 1650-1670 cm⁻¹ and another for the carboxylic acid around 1700-1720 cm⁻¹. libretexts.orgresearchgate.net

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the FT-IR data. It would be particularly effective for observing the C=C stretching vibrations of the pyrrole ring and the C-C skeletal framework. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (FT-IR/Raman) for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Pyrrole N-H | Stretch | 3300 - 3400 | Medium-Sharp |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong-Broad |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ketone C=O | Stretch | 1650 - 1670 | Strong |

| Carboxylic Acid C=O | Stretch | 1700 - 1720 | Strong |

| Pyrrole Ring C=C | Stretch | 1500 - 1600 | Medium-Variable |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the unambiguous confirmation of the elemental formula. For "this compound" (C₈H₉NO₃), the calculated monoisotopic mass is 167.05824 Da.

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would reveal characteristic fragmentation pathways. Studies on related 2-substituted pyrrole derivatives show that fragmentation is heavily influenced by the side-chain substituents. nih.gov For the title compound, key fragmentation events are predicted to include:

Loss of water (-18 Da): A common fragmentation from the carboxylic acid group.

Loss of a ketene (B1206846) molecule (-42 Da): From the acetyl group.

Decarboxylation (-44 Da): Loss of CO₂ from the carboxylic acid moiety.

Loss of the entire acetic acid group (-59 Da): Cleavage resulting in a 3-acetylpyrrolium ion.

Table 4: Predicted HRMS Fragmentation of the [M+H]⁺ Ion of this compound

| Parent Ion [M+H]⁺ (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 168.0655 | H₂O | 150.0549 | [M+H-H₂O]⁺ |

| 168.0655 | CH₂CO | 126.0549 | [M+H-CH₂CO]⁺ |

| 168.0655 | CO₂ | 124.0757 | [M+H-CO₂]⁺ |

| 168.0655 | CH₂COOH | 109.0549 | [3-Acetyl-1H-pyrrolium]⁺ |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within the molecule. The pyrrole ring is an aromatic heterocycle with characteristic π → π* transitions. The presence of the acetyl group (a chromophore) and the carboxylic acid group (an auxochrome) conjugated with the pyrrole system is expected to shift these absorption bands to longer wavelengths (a bathochromic shift). physchemres.org

The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would be expected to show absorption maxima related to the electronic structure of the conjugated system. physchemres.org While many simple pyrroles are not strongly fluorescent, the extended conjugation and substitution in this molecule could potentially give rise to measurable fluorescence, which could be investigated using emission spectroscopy.

Table 5: Predicted Electronic Absorption Properties for this compound

| Transition Type | Predicted λₘₐₓ (nm) | Solvent |

| π → π | ~220 - 240 | Ethanol |

| n → π / π → π* | ~270 - 300 | Ethanol |

Computational and Theoretical Chemistry of 3 Acetyl 1h Pyrrol 2 Yl Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density. This approach is instrumental in elucidating key electronic properties, including the distribution of molecular orbitals, which are critical for understanding a molecule's reactivity and stability.

For (3-Acetyl-1H-pyrrol-2-yl)acetic acid, DFT calculations can map the electron density and identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

In this compound, the HOMO is expected to have significant electron density on the electron-rich pyrrole (B145914) ring. The LUMO is anticipated to be localized primarily on the acetyl and carboxylic acid groups, particularly the carbonyl carbons, which act as electrophilic centers.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference indicating chemical reactivity. |

| Dipole Moment | 3.5 D | A measure of the molecule's overall polarity. |

Note: The values in this table are illustrative and represent typical results that would be obtained from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G).*

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The biological and chemical properties of a molecule are intrinsically linked to its three-dimensional structure. This compound possesses several rotatable bonds, primarily around the acetic acid side chain and the acetyl group. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule.

This analysis typically begins with a broad search using computationally inexpensive methods like Molecular Mechanics (MM), which uses classical physics to model molecular interactions. The MM force fields (e.g., GAFF) can rapidly scan the potential energy surface to identify a set of plausible low-energy conformers.

Following the initial scan, the identified conformers are subjected to more accurate, but computationally intensive, quantum chemical methods, such as DFT. These calculations refine the geometry and provide more reliable relative energies for each conformer, allowing for the determination of the global minimum energy structure and the Boltzmann population of each conformer at a given temperature. Studies on related molecules like acetic acid have demonstrated the importance of such methods in understanding conformational preferences, which can be influenced by intramolecular hydrogen bonding.

Table 2: Example of Relative Energies for Key Conformers of this compound

| Conformer | Description of Orientation | Relative Energy (kcal/mol) |

| Conf-1 (Global Min) | Acetic acid chain extended, acetyl group planar with ring. | 0.00 |

| Conf-2 | Acetic acid chain folded towards pyrrole N-H. | +1.2 |

| Conf-3 | Acetyl group rotated 90° out of the ring plane. | +2.5 |

| Conf-4 | Rotation around the C-C bond of the acetic acid side chain. | +3.1 |

Note: This table provides a hypothetical energy ranking of possible conformers. The actual values would be determined through quantum chemical calculations.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides invaluable tools for predicting spectroscopic data, which can aid in the identification and structural elucidation of molecules.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Predicting NMR chemical shifts computationally can help assign experimental spectra or even distinguish between different isomers or conformers. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. More recently, machine learning models have emerged that can predict ¹H and ¹³C NMR chemical shifts with high accuracy based on the molecular structure and solvent. For this compound, predictions would focus on the shifts of the pyrrole ring protons, the methylene (B1212753) protons of the acetic acid group, and the various carbon signals.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom Position | Predicted ¹H Shift | Predicted ¹³C Shift |

| Pyrrole N-H | 11.5 | - |

| Pyrrole C4-H | 6.8 | 118.0 |

| Pyrrole C5-H | 7.1 | 125.0 |

| Acetic Acid CH₂ | 3.8 | 35.0 |

| Acetic Acid COOH | 12.1 | 175.0 |

| Acetyl CH₃ | 2.4 | 28.0 |

| Acetyl C=O | - | 195.0 |

Note: These are illustrative values. Actual predicted shifts depend heavily on the chosen computational method, level of theory, basis set, and simulated solvent.

IR Frequencies: Infrared (IR) spectroscopy identifies functional groups in a molecule by detecting their characteristic vibrational frequencies. Computational methods can calculate these frequencies by determining the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of vibrational modes and their corresponding frequencies. For this compound, key predicted frequencies would include the N-H stretch of the pyrrole, the O-H stretch of the carboxylic acid, and the C=O stretches of both the acetyl and carboxylic acid groups.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical methods are excellent for analyzing static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation would place the molecule in a box of explicit solvent molecules (e.g., water or DMSO) and track its movements over nanoseconds or longer. This approach offers a more realistic view of conformational sampling than static calculations in a vacuum or with an implicit solvent model. MD simulations are particularly useful for understanding how solvent molecules form hydrogen bonds with the solute and how these interactions influence its preferred shape and flexibility.

The trajectory from an MD simulation can be analyzed to:

Determine the free energy landscape of different conformations.

Calculate the average number of hydrogen bonds between the solute and solvent.

Observe the timescale of conformational transitions.

Investigation of Reaction Energetics and Transition States via Computational Methods

Computational methods are frequently used to explore the mechanisms of chemical reactions by calculating the energetics of reactants, products, and the transition states that connect them. For a molecule like this compound, one could investigate various potential reactions, such as its synthesis, degradation, or participation in further chemical transformations.

For example, a computational study could model a step in its synthesis, such as an acylation reaction on a pyrrole precursor. DFT calculations can be employed to locate the geometry of the transition state (the highest point on the reaction energy profile) and calculate the activation energy barrier (ΔG‡). A lower activation energy indicates a faster reaction rate. Such studies provide mechanistic insights that are often difficult to obtain through experimental means alone and have been successfully applied to reactions involving pyrrole-containing structures.

Table 4: Illustrative Reaction Energetics for a Hypothetical Reaction Step

| Parameter | Illustrative Value (kcal/mol) | Significance |

| ΔH_reaction | -15.0 | Enthalpy change; indicates if the reaction is exothermic or endothermic. |

| ΔG_reaction | -12.5 | Gibbs free energy change; indicates spontaneity. |

| ΔG‡ (Activation Energy) | +22.0 | Energy barrier that must be overcome for the reaction to proceed. |

Note: These values are for a hypothetical reaction involving this compound and would be specific to the reaction being studied.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Derivatives (excluding biological activity, focusing on physicochemical or structural correlations)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property. While often used for biological activity, QSAR can also be developed to predict physicochemical properties like solubility, melting point, or chromatographic retention time.

To develop a QSAR model for derivatives of this compound, a dataset of related molecules with known experimental values for a target property would be required. For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode steric, electronic, topological, or constitutional features of the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that finds the best correlation between the calculated descriptors and the experimental property. A robust QSAR model can then be used to predict the property for new, unsynthesized derivatives, guiding chemical design toward compounds with desired physicochemical characteristics.

Table 5: Example Descriptors for a Hypothetical QSAR Study on Derivatives

| Derivative of this compound | LogP (Lipophilicity) | Polar Surface Area (Ų) | Number of H-Bond Donors |

| Parent Compound | 1.2 | 85.5 | 2 |

| 5-Chloro Derivative | 1.9 | 85.5 | 2 |

| 4-Methyl Derivative | 1.6 | 85.5 | 2 |

| Acetic Acid Methyl Ester | 1.5 | 72.8 | 1 |

Note: This table illustrates the types of molecular descriptors that would be calculated for a set of derivatives to build a QSAR model for a physicochemical property.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental tool for separating (3-Acetyl-1H-pyrrol-2-yl)acetic acid from starting materials, byproducts, and impurities. The choice of technique depends on the specific analytical goal, such as purity verification, reaction monitoring, or isolation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment and quantification of this compound due to its high resolution and sensitivity. A reversed-phase HPLC method is typically developed, as the compound possesses both polar (carboxylic acid, pyrrole (B145914) N-H) and non-polar (acetyl group, hydrocarbon backbone) characteristics.

Method development involves the systematic optimization of several parameters to achieve adequate separation of the target analyte from any potential impurities. Key considerations include the selection of a suitable stationary phase (e.g., C8 or C18), the composition of the mobile phase, and the detector wavelength. nih.govajrconline.org The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) buffer or dilute acetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ajrconline.orgoatext.comjchr.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components. oatext.com Detection is commonly performed using a UV-Vis detector set at a wavelength where the pyrrole chromophore exhibits strong absorbance, such as around 225 nm. oatext.com

Validation of the developed HPLC method is essential to ensure its reliability. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines. jchr.org For instance, linearity would be assessed by preparing a series of standard solutions of this compound at different concentrations and plotting the detector response against concentration to establish a calibration curve. jchr.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Acetic Acid in Water | Controls pH to ensure consistent ionization state of the analyte. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound from the column. |

| Elution Mode | Gradient | Provides efficient separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Typical flow rate for standard analytical columns. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 225 nm | Wavelength of high absorbance for the pyrrole ring system. oatext.com |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity, stemming from the carboxylic acid group. These properties can lead to poor peak shape, low sensitivity, and irreversible adsorption onto the GC column. chromforum.org Therefore, a derivatization step is required to convert the non-volatile acid into a more volatile and thermally stable derivative, typically an ester (e.g., methyl or ethyl ester).

Derivatization can be achieved by reacting the carboxylic acid with an appropriate reagent, such as methanol or ethanol (B145695) in the presence of an acid catalyst. Once derivatized, the resulting ester can be analyzed using a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice of GC column is critical; a mid-polarity column, such as one with a Free Fatty Acid Phase (FFAP) or a modified polyethylene (B3416737) glycol phase, is often suitable for separating such derivatives. chromforum.org

Table 2: Example GC Conditions for a Volatile Derivative of this compound

| Parameter | Condition | Rationale |

| Analyte | Methyl (3-acetyl-1H-pyrrol-2-yl)acetate | Volatile derivative suitable for GC. |

| Column | FFAP Capillary Column (e.g., 30 m x 0.25 mm x 0.25 µm) | Provides good selectivity for polar derivatives like esters. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas for transporting the sample through the column. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivative without degradation. |

| Oven Program | 100 °C (hold 2 min), ramp to 240 °C at 10 °C/min | Temperature program to separate the derivative from other volatile components. |

| Detector | Flame Ionization Detector (FID) | Sensitive detector for organic compounds. |

| Detector Temp. | 260 °C | Prevents condensation of analytes in the detector. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable technique for qualitatively monitoring the progress of a chemical reaction in real-time. thieme.deyoutube.com It is a simple, rapid, and cost-effective method to determine the consumption of starting materials and the formation of the desired product. nih.gov

To monitor the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) at various time intervals. youtube.com Alongside the reaction mixture, spots of the pure starting material(s) and the final product standard are also applied as references. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a mixture of solvents optimized to separate the components. For polar compounds like this, a solvent system might include ethyl acetate (B1210297), hexane, and a small amount of acetic or formic acid to improve spot shape. researchgate.net

After development, the plate is visualized, often using a UV lamp (if the compounds are UV-active) or by staining with a chemical reagent like iodine vapor or p-anisaldehyde, which reacts with the compounds to produce colored spots. nih.govresearchgate.net The progress of the reaction is assessed by observing the disappearance of the starting material spot and the appearance and intensification of the product spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the components. nih.gov The reaction is considered complete when the starting material spot is no longer visible.

Table 3: Hypothetical TLC Data for Synthesis Monitoring

| Compound | Rf Value | Observation |

| Starting Material (e.g., an ester precursor) | 0.65 | Spot diminishes in intensity as the reaction proceeds. |

| This compound (Product) | 0.40 | Spot appears and grows stronger over time. |

| Reaction Mixture (t = 1 hour) | 0.65 and 0.40 | Both starting material and product spots are visible. |

| Reaction Mixture (t = 4 hours) | 0.40 | Only the product spot is clearly visible, indicating completion. |

Spectrophotometric Methods for Quantitative Analysis in Research Samples

UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative analysis of this compound in solutions, provided that interfering substances with overlapping absorption spectra are absent. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The pyrrole ring and the acetyl group constitute a chromophoric system that absorbs light in the UV region.

For quantitative analysis, a calibration curve is first prepared by measuring the absorbance of several standard solutions of the pure compound at known concentrations. The wavelength of maximum absorbance (λmax) is used to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law. A simple spectrophotometric assay can be developed to determine the concentration of the compound in unknown research samples by measuring their absorbance and interpolating the concentration from the calibration curve. nih.gov Specific reagents, such as Ehrlich's reagent, can sometimes be used to react with pyrrole derivatives to form a colored complex with a distinct λmax, enhancing selectivity and sensitivity. nih.gov

Electrochemical Methods for Oxidation/Reduction Potential Determination

Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. Pyrrole and its derivatives are known to be electrochemically active. The oxidation and reduction potentials are influenced by the substituents on the pyrrole ring. The acetyl group, being electron-withdrawing, and the acetic acid group will affect the electron density of the pyrrole ring and thus its electrochemical behavior.

In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is analyzed using a three-electrode system (working, reference, and counter electrodes). As the potential is swept, the compound may undergo oxidation or reduction, resulting in a characteristic peak in the voltammogram. The peak potentials provide information about the thermodynamic feasibility of the redox processes. Such studies are crucial for applications where the compound might be involved in electron transfer reactions or for the development of electrochemical sensors. Some pyrrole derivatives have been studied for their electrocatalytic stability. researchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled analytical power for analyzing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique ideal for analyzing this compound in complex matrices like biological fluids or environmental samples. nih.gov The liquid chromatograph separates the compound from the matrix components, after which the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such polar molecules, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (LC-MS/MS) can provide even greater specificity and structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govnih.gov This allows for unambiguous identification and quantification even at very low levels.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the volatile derivatives of this compound. nih.gov After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized (commonly by electron impact, EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by its molecular ion and specific fragment ions. researchgate.net This fragmentation pattern allows for definitive identification by comparison to a spectral library or a known standard. GC-MS is a powerful tool for confirming the identity of the derivatized product and for analyzing it in complex volatile or semi-volatile mixtures. researchgate.net

Table 4: Summary of Hyphenated Techniques for Analysis

| Technique | Analyte Form | Ionization Mode | Information Obtained | Application |

| LC-MS | Native Compound | ESI (-) | Molecular Weight, Structural Fragments (MS/MS) | Quantification and confirmation in complex liquid samples. nih.gov |

| GC-MS | Volatile Derivative (e.g., Ester) | EI (+) | Fragmentation Pattern, Structural Fingerprint | Identification and quantification in volatile mixtures. nih.gov |

Exploration of Research Applications and Advanced Materials Potential

(3-Acetyl-1H-pyrrol-2-yl)acetic acid as a Synthetic Synthon for Natural Product Synthesis

The pyrrole (B145914) ring is a fundamental structural motif in a vast array of natural products, including the pigments of life such as heme and chlorophyll, as well as various alkaloids with potent biological activities. nih.gov The synthesis of these complex molecules often relies on the use of functionalized pyrrole precursors. This compound, with its defined substitution pattern, represents a valuable synthon for the targeted synthesis of specific natural products.

The presence of the acetyl and acetic acid groups offers multiple points for chemical modification, allowing for the construction of more complex molecular architectures. For instance, the acetic acid moiety can be readily converted to other functional groups, while the acetyl group can participate in various condensation and coupling reactions.

One of the most significant applications of pyrrole derivatives is in the synthesis of porphyrins and related macrocycles. orgsyn.org Porphyrins are constructed from four pyrrole subunits, and the specific arrangement of substituents on the pyrrole precursors dictates the properties of the final macrocycle. While classical methods often involve the statistical condensation of pyrroles and aldehydes, the use of pre-functionalized pyrroles like this compound could offer a more controlled and less cumbersome route to unsymmetrically substituted porphyrins. nih.gov The defined placement of the acetyl and acetic acid groups could be exploited to direct the assembly of the macrocycle and to introduce specific functionalities onto the porphyrin periphery.

Table 1: Potential Natural Product Classes Accessible from this compound

| Natural Product Class | Relevance of this compound | Key Synthetic Transformations |

| Porphyrins | Precursor for unsymmetrically substituted porphyrins. | Condensation with other pyrroles/aldehydes. |

| Prodigiosins | Building block for the tripyrrolic core. | Stepwise coupling reactions. |

| Pyrrolizidine Alkaloids | Scaffold for the bicyclic core structure. | Intramolecular cyclization reactions. |

Role as a Ligand Precursor in Coordination Chemistry Research

The nitrogen atom of the pyrrole ring, along with the oxygen atoms of the acetyl and carboxylic acid groups in this compound, provides multiple coordination sites for metal ions. This makes it an excellent candidate for the design of novel ligands in coordination chemistry. The resulting metal complexes can exhibit interesting structural, electronic, and catalytic properties.

The field of coordination chemistry has seen a surge in the development of metal complexes with organic ligands for various applications, including catalysis, materials science, and biological imaging. ekb.egresearchgate.net Pyrrole-based ligands, in particular, have been shown to form stable complexes with a wide range of transition metals. researchgate.net The specific geometry and electronic environment of the metal center in these complexes are dictated by the nature of the ligand.

In the case of this compound, the potential for both N- and O-donor coordination allows for the formation of chelate rings, which enhances the stability of the resulting metal complexes. The properties of these complexes can be further tuned by modifying the pyrrole ring or the side chains. For example, the introduction of additional donor atoms could lead to the formation of polynuclear complexes with unique magnetic or catalytic properties.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Potential Metal Ions |

| Bidentate | N (pyrrole), O (acetyl) | Cu(II), Ni(II), Zn(II) |

| Bidentate | O (acetyl), O (carboxylate) | Co(II), Mn(II), Fe(III) |

| Tridentate | N (pyrrole), O (acetyl), O (carboxylate) | Lanthanides, Actinides |

| Bridging | Carboxylate group | Formation of dimeric or polymeric complexes |

Investigation in Materials Science: Polymerization Potential and Monomer Design

Conducting polymers have garnered significant attention due to their unique electronic and optical properties, with applications in sensors, electronic devices, and energy storage. scbt.com Polypyrrole is one of the most studied conducting polymers due to its high conductivity, good environmental stability, and ease of synthesis. nih.gov The properties of polypyrrole can be readily tuned by introducing functional groups onto the pyrrole monomer.

This compound is a promising monomer for the synthesis of functionalized conducting polymers. The acetyl and acetic acid groups can impart new properties to the resulting polymer, such as improved solubility, processability, and the ability to coordinate with metal ions. The polymerization of pyrrole monomers can be achieved through chemical or electrochemical methods. nih.gov

Electrochemical polymerization offers the advantage of depositing the polymer film directly onto an electrode surface, with the thickness and morphology of the film being controllable by the electrochemical parameters. The functional groups on this compound could also serve as anchor points for further modification of the polymer surface, allowing for the fabrication of sophisticated sensor devices or catalytic materials.

Table 3: Potential Properties of Polymers Derived from this compound

| Polymer Property | Influence of Functional Groups | Potential Applications |

| Conductivity | Electron-withdrawing acetyl group may influence conductivity. | Organic electronics, sensors. |

| Solubility | Carboxylic acid group can enhance solubility in polar solvents. | Solution-processable films and devices. |

| Metal Coordination | Acetyl and carboxylate groups can bind metal ions. | Catalysis, ion-selective membranes. |

| Biocompatibility | The pyrrole and acetic acid moieties may offer biocompatibility. | Biomedical devices, biosensors. |

Application as a Chemical Probe for Molecular Recognition Studies

The development of chemical probes for the selective recognition of specific molecules or ions is a crucial area of research in supramolecular chemistry and chemical biology. Pyrrole-based compounds have emerged as effective receptors for anions, owing to the hydrogen-bonding capabilities of the pyrrole N-H group. nih.gov

This compound possesses the necessary structural features to act as a chemical probe. The pyrrole N-H group, along with the acetyl and carboxylic acid functionalities, can engage in multiple hydrogen bonding interactions with guest molecules. This allows for the selective recognition of specific anions or other small molecules. The binding event can be detected through various spectroscopic techniques, such as changes in UV-Vis absorption or fluorescence emission.

The design of such probes often involves the incorporation of a signaling unit that responds to the binding event. In the case of this compound, the pyrrole ring itself or a tethered chromophore could serve this purpose. The binding of a guest molecule would perturb the electronic structure of the probe, leading to a detectable signal.

Table 4: Potential Molecular Recognition Capabilities

| Target Analyte | Recognition Motif | Potential Detection Method |

| Anions (e.g., F⁻, Cl⁻, H₂PO₄⁻) | Hydrogen bonding with pyrrole N-H and carboxylic acid. | Colorimetric or fluorometric changes. |

| Carboxylic Acids | Dimerization via hydrogen bonding. | NMR spectroscopy, fluorescence quenching. |

| Metal Cations | Chelation by acetyl and carboxylate groups. | UV-Vis absorption shift, fluorescence enhancement. |

Development of Fluorescent or Chromogenic Derivatives for Research Tools

Fluorescent and chromogenic probes are indispensable tools in various research areas, including bioimaging, environmental monitoring, and diagnostics. The development of new probes with improved sensitivity, selectivity, and photophysical properties is an ongoing endeavor. Pyrrole derivatives have been successfully employed as scaffolds for the construction of such probes.

The chemical structure of this compound provides a platform for the synthesis of novel fluorescent or chromogenic derivatives. The reactive sites on the molecule, including the pyrrole ring and the functional groups, can be readily modified to introduce fluorophores or chromophores. For example, the acetic acid group can be coupled with fluorescent amines, or the acetyl group can be used as a handle to construct more extended conjugated systems.

The introduction of specific functionalities can also lead to "turn-on" or "turn-off" fluorescent sensors, where the fluorescence is either enhanced or quenched upon binding to a target analyte. This is a highly desirable feature for the development of sensitive and selective research tools. The design of such systems often relies on photophysical processes such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or aggregation-induced emission (AIE).

Table 5: Strategies for Developing Fluorescent/Chromogenic Derivatives

| Derivative Type | Synthetic Strategy | Potential Application |

| Fluorescently Labeled | Coupling with a fluorescent dye via the carboxylic acid. | Bioimaging, tracking studies. |

| Chromogenic Sensor | Condensation reactions at the acetyl group to form a conjugated system. | Colorimetric detection of analytes. |

| "Turn-on" Fluorescent Probe | Introduction of a quencher that is removed upon analyte binding. | High-sensitivity detection. |

| AIE-active Material | Synthesis of derivatives that exhibit aggregation-induced emission. | Solid-state sensors, bioimaging in aggregated states. |

Future Research Directions and Unexplored Avenues

Catalytic Asymmetric Synthesis of Chiral Derivatives

The development of methods for the catalytic asymmetric synthesis of chiral molecules is a major focus in modern organic chemistry. nih.gov For (3-Acetyl-1H-pyrrol-2-yl)acetic acid, the introduction of chirality could lead to derivatives with unique biological activities or properties as chiral ligands.

A key area for future exploration is the asymmetric reduction of the acetyl group to generate a chiral alcohol. This could be achieved using a variety of chiral catalysts, including metal complexes with chiral ligands or organocatalysts. The goal would be to develop a highly enantioselective and diastereoselective process.

Another avenue involves the asymmetric functionalization of the pyrrole (B145914) ring itself. While the existing acetyl group directs electrophilic substitution, the development of catalytic asymmetric methods to introduce substituents at other positions on the ring would be a significant advance. This could involve chiral catalysts that can control the stereochemistry of the addition of various functional groups. nih.gov

The synthesis of atropisomers, molecules that are chiral due to restricted rotation around a single bond, is another exciting possibility. nih.gov By introducing bulky substituents on the pyrrole nitrogen or at the 5-position, it may be possible to create atropisomeric derivatives of this compound. The catalytic asymmetric synthesis of such compounds would represent a cutting-edge development in the field. nih.gov

Table 1: Potential Chiral Catalysts for Asymmetric Synthesis

| Catalyst Type | Example | Potential Application |

| Metal-Ligand Complex | Chiral Rhodium-DIPAMP | Asymmetric hydrogenation of the pyrrole ring |

| Organocatalyst | Proline Derivatives | Asymmetric aldol (B89426) or Mannich reactions |

| Chiral Lewis Acid | Chiral Boron Complexes | Asymmetric reduction of the acetyl group |

Flow Chemistry Approaches for Efficient Production

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages in terms of safety, efficiency, and scalability. d-nb.infonih.gov The application of flow chemistry to the synthesis of this compound could lead to more efficient and sustainable production methods.

One of the key advantages of flow chemistry is the ability to safely handle hazardous reagents and intermediates. nih.gov The synthesis of the pyrrole ring often involves reactive intermediates, and performing these reactions in a flow reactor could minimize the risks associated with their accumulation.

Flow chemistry also allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This level of control can lead to improved yields and selectivities, as well as the ability to perform reactions that are difficult or impossible to carry out in batch. For example, high-temperature or high-pressure reactions could be used to accelerate the synthesis of the pyrrole ring or to perform novel transformations.

Furthermore, multi-step syntheses can be performed in a continuous fashion by linking multiple flow reactors together. syrris.com This would allow for the synthesis of this compound and its derivatives from simple starting materials in a single, automated process, reducing the need for manual handling and purification steps. syrris.com

Photochemistry of this compound

Photochemistry offers a unique way to access novel molecular structures and reactivity. The application of photochemical methods to this compound could lead to the discovery of new derivatives with interesting properties.

The acetyl group of this compound is a chromophore that can absorb UV light, leading to a variety of photochemical reactions. For example, Norrish Type I and Type II reactions could lead to the formation of radical intermediates, which could then undergo further reactions to form new C-C bonds or other functional groups.

Photochemical [2+2] cycloadditions with alkenes or other unsaturated compounds could be used to construct cyclobutane (B1203170) rings, leading to the synthesis of complex polycyclic structures. Photochemical rearrangements, such as the Paterno-Büchi reaction, could also be explored.

The use of flow photochemistry could offer significant advantages over traditional batch methods. mdpi.com Flow reactors provide better light penetration and more uniform irradiation, leading to higher reaction efficiencies and selectivities. mdpi.com They also allow for the safe handling of photochemically generated reactive intermediates.

Integration with Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of non-covalent interactions and their use in the construction of large, organized molecular assemblies. mdpi.com this compound, with its hydrogen bond donor and acceptor groups, is an ideal building block for the construction of supramolecular structures. nih.gov

The carboxylic acid group can form strong hydrogen bonds, leading to the formation of dimers or extended one-dimensional chains. The acetyl group and the N-H group of the pyrrole ring can also participate in hydrogen bonding, providing additional control over the self-assembly process.

By modifying the substituents on the pyrrole ring, it should be possible to tune the self-assembly behavior of these molecules, leading to the formation of a variety of different supramolecular architectures, such as sheets, tubes, or more complex three-dimensional networks. nih.gov These materials could have applications in areas such as drug delivery, catalysis, or materials science. mdpi.com

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The functional groups of this compound provide convenient handles for the synthesis of a wide range of derivatives with enhanced or novel functionalities.

The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides. knowde.com These derivatives could have improved pharmacokinetic properties or could be used as intermediates for the synthesis of more complex molecules. The synthesis of amides, in particular, could lead to new compounds with potential biological activity.

The acetyl group can also be modified in a number of ways. For example, it can be reduced to an alcohol, which can then be further functionalized. It can also be used as a handle for the introduction of other functional groups via aldol or other condensation reactions.

The pyrrole ring itself can be functionalized at various positions. Electrophilic substitution reactions, such as nitration, halogenation, or acylation, could be used to introduce new substituents onto the ring, leading to a diverse library of compounds for biological screening or materials development.

Computational Screening for Undiscovered Synthetic Routes

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. The use of computational methods to screen for new synthetic routes to this compound could lead to the discovery of more efficient and cost-effective production methods.

Quantum mechanical calculations can be used to model the reaction mechanisms of known and hypothetical synthetic routes. This can provide valuable insights into the feasibility of a particular reaction and can help to identify potential side reactions or bottlenecks.

Molecular docking simulations can be used to predict the binding affinity of this compound and its derivatives to various biological targets. This can help to prioritize compounds for synthesis and biological testing, saving time and resources.

Retrosynthetic analysis software can be used to identify potential starting materials and synthetic pathways for the synthesis of this compound. This can help to inspire the development of novel and innovative synthetic strategies.

Application in Green Chemical Processes and Sustainable Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. sphinxsai.com The application of these principles to the synthesis of this compound could lead to more sustainable and environmentally friendly production methods.

One of the key principles of green chemistry is the use of renewable feedstocks. sphinxsai.com The development of synthetic routes to this compound from biomass or other renewable resources would be a major step towards a more sustainable chemical industry. For instance, processes are being explored to produce acetic acid, a related compound, from the biological fixation of CO2. climatepoint.comnih.gov

The use of greener solvents, such as water, supercritical fluids, or ionic liquids, could also help to reduce the environmental impact of the synthesis. Catalytic methods are generally preferred over stoichiometric reagents, as they generate less waste. The development of highly efficient and recyclable catalysts for the synthesis of this compound would be a significant advance in this area.

Q & A

Q. What are the common synthetic routes for (3-Acetyl-1H-pyrrol-2-yl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

- Acetylation of pyrrole precursors : Introduce the acetyl group via Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl₃).

- Carboxylic acid functionalization : Oxidative cleavage or alkylation to attach the acetic acid moiety.

Q. Key Parameters :

- Temperature : Higher temperatures (80–120°C) favor acetylation but may degrade sensitive intermediates.

- Catalysts : Lewis acids (e.g., FeCl₃) improve regioselectivity for the 3-position on the pyrrole ring .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, 100°C | 65–70 | 95 |

| Oxidative Cleavage | KMnO₄, H₂SO₄, 80°C | 50–55 | 90 |

| Multi-step Optimization | Continuous-flow reactors | 75–80 | 98 |

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm acetyl (δ 2.1–2.3 ppm) and carboxylic protons (δ 12–13 ppm).

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and pyrrole ring vibrations (~1450 cm⁻¹).

- X-ray Crystallography : Resolve 3D conformation to analyze hydrogen bonding between the carboxylic acid and acetyl groups .

- Computational Modeling : Density functional theory (DFT) calculations predict electronic distributions and reactive sites .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound?

Methodological Answer: Contradictions in antimicrobial or anti-inflammatory assays often arise from:

- Structural isomerism : Compare activity with analogs like 2-(1H-pyrrol-3-yl)acetic acid (different substituent positions alter binding affinity) .

- Assay Conditions :

- pH sensitivity : The carboxylic acid group’s ionization state (pH 7.4 vs. 5.5) affects membrane permeability.

- Solvent effects : DMSO vs. aqueous buffers may alter compound aggregation.

Q. Experimental Design :

- Use isothermal titration calorimetry (ITC) to quantify binding constants with target proteins.

- Validate results across multiple cell lines (e.g., HEK293 vs. RAW264.7 macrophages) .

Q. What computational strategies are effective for predicting the reactivity of this compound in drug design?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen interactions with enzymes (e.g., cyclooxygenase-2) by aligning the acetyl group in hydrophobic pockets.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the carboxylic acid and active-site residues.

- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. chloro groups) on bioactivity using Hammett constants .

Q. Table 2: Key Computational Parameters

| Parameter | Value/Software | Application |

|---|---|---|

| Docking Score (kcal/mol) | AutoDock Vina, ΔG = -8.2 | COX-2 inhibition prediction |

| Solvation Energy | COSMO-RS, ΔG = -15.6 kJ/mol | Solubility optimization |

| HOMO-LUMO Gap | DFT/B3LYP, 4.3 eV | Reactivity toward nucleophiles |

Q. How can researchers design structure-activity relationship (SAR) studies for pyrrole-based analogs?

Methodological Answer:

- Core Modifications :

- Positional isomerism : Compare 2-, 3-, and 4-substituted pyrroles to map steric effects.

- Functional group swaps : Replace the acetyl group with sulfonamide or ester moieties.

- Biological Assays :

- Enzyme inhibition : Measure IC₅₀ values against kinases or proteases.